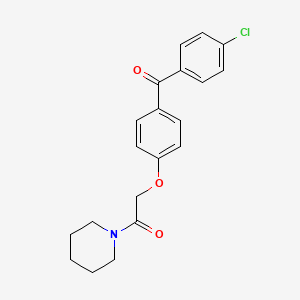

Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)-

Descripción general

Descripción

Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article focuses on the compound Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- , exploring its biological activity through various studies and findings.

Overview of Piperidine Derivatives

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. It serves as a core structure in many pharmacologically active compounds. The modification of piperidine can lead to significant changes in its biological properties, making it a versatile scaffold in drug design.

Anti-inflammatory Properties

Research has indicated that certain piperidine derivatives exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. For instance, studies have shown that compounds with piperidine moieties can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages, suggesting their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Piperidine Derivatives

| Compound | Concentration (µM) | IL-1β Inhibition (%) |

|---|---|---|

| Compound A | 10 | 19.4 ± 0.4 |

| Compound B | 50 | 29.1 ± 4.8 |

| Compound C | 10 | 24.9 ± 6.3 |

Anti-cancer Activity

Piperidine derivatives have also been studied for their anti-cancer properties. A notable study demonstrated that certain piperidine analogues exhibited significant anti-angiogenic activity, effectively blocking blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model . These compounds also showed promising DNA cleavage activities, indicating potential mechanisms for inducing cytotoxicity in cancer cells.

Table 2: Anti-cancer Activity of Piperidine Derivatives

| Compound | Anti-angiogenic Activity (CAM Model) | DNA Cleavage Activity |

|---|---|---|

| Compound D | Significant | Yes |

| Compound E | Moderate | No |

| Compound F | High | Yes |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have played a crucial role in understanding how modifications to the piperidine structure influence its biological activity. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring has been shown to enhance or diminish the efficacy of these compounds .

Case Study 1: Inhibition of Lysosomal Phospholipase A2

In a study focused on lysosomal phospholipase A2 inhibition, several piperidine derivatives were evaluated for their ability to inhibit enzyme activity. The results indicated that some compounds could inhibit PLA2G15 with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions associated with phospholipidosis .

Case Study 2: Dual Cholinesterase Inhibition

Another significant application of piperidine derivatives is in Alzheimer's disease therapy. Certain compounds have been identified that inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's treatment. These compounds demonstrated improved brain exposure and antioxidant properties due to the incorporation of piperidine into their structure .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that piperidine derivatives can act as inhibitors of the NLRP3 inflammasome, a crucial component in inflammatory responses. A study demonstrated that compounds derived from piperidine could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting their potential as anti-inflammatory agents .

1.2 Inhibition of Enzymatic Activity

Piperidine derivatives have been identified as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a significant role in metabolic syndrome, and its inhibition could lead to therapeutic strategies for managing conditions like obesity and diabetes .

Pharmacological Insights

2.1 Antitumor Activity

The compound has been explored for its potential in cancer therapy, particularly as a small molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway. This pathway is pivotal in tumor immunotherapy, and compounds that can modulate this interaction are of great interest for developing cancer treatments .

2.2 Lipid Metabolism Disorders

Piperidine derivatives have also shown promise in treating lipid metabolism disorders. They are being investigated for their ability to manage conditions such as hyperlipidemia and fatty liver disease by modulating lipid profiles and improving metabolic health .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- involves several steps that include coupling reactions and modifications of the piperidine ring. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. For instance, modifications to the phenoxy group or the piperidine ring can significantly alter biological activity, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| MDPI Study on NLRP3 Inhibitors | Identified piperidine derivatives that inhibit IL-1β release by up to 39% | Potential anti-inflammatory therapies |

| Patent on 11β-HSD1 Inhibitors | Demonstrated efficacy in metabolic syndrome models | Treatment for obesity and diabetes |

| Research on PD-1/PD-L1 Inhibitors | Showed promise in enhancing immune response against tumors | Cancer immunotherapy |

Análisis De Reacciones Químicas

Acylation and Functionalization

The acetyl-phenoxy group is introduced via acylation:

-

Acyl Chloride Formation : Carboxylic acid intermediates (e.g., 2-chlorophenylacetic acid) are converted to acyl chlorides using SOCl₂/DMF .

-

Nucleophilic Substitution : The acyl chloride reacts with tert-butyl piperidin-4-ylcarbamate to form an intermediate, followed by deprotection to yield the free amine .

Example Reaction Pathway

Mitsunobu Coupling for Phenoxy Group Attachment

The phenoxyacetyl moiety is installed via Mitsunobu reaction:

-

Reagents : Diisopropylazodicarboxylate (DIAD), triphenylphosphine (PPh₃) .

-

Substrate : 3-Hydroxyphenyl methanone derivatives react with N-Boc-4-hydroxymethylpiperidine under Mitsunobu conditions to form ether linkages .

Key Advantages : High regioselectivity and compatibility with acid-sensitive groups .

Modification of the Piperidine Core

The piperidine ring undergoes structural modifications to enhance bioactivity:

-

N-Alkylation : Alkylation with 1,3-dibromopropane followed by nucleophilic substitution with methylamine introduces N-methyl groups .

-

Cyanoguanidine Incorporation : Reaction of the free amine with diphenyl cyanocarbonimidate forms cyanoguanidine derivatives (e.g., compounds 12 , 13 ) .

Biological Relevance : These modifications influence anti-pyroptotic and anti-inflammatory activity .

Deprotection and Functional Group Interconversion

Critical deprotection steps enable further derivatization:

-

tert-Butyl Ester Cleavage : TFA-mediated deprotection in dichloromethane .

-

Sulfonation : Base-catalyzed arylsulfonation introduces sulfonyl groups, enhancing solubility and target affinity .

Comparative Reactivity of Substituents

The 4-chlorobenzoyl group exhibits electrophilic character, participating in:

-

Nucleophilic Aromatic Substitution : Reacts with amines under catalytic conditions (e.g., K₂CO₃, DMF, 100°C) .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling potential via halogen exchange, though not explicitly documented in the provided sources.

Stability and Degradation Pathways

Propiedades

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c21-17-8-4-15(5-9-17)20(24)16-6-10-18(11-7-16)25-14-19(23)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJECDWXETQDEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962164 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42018-56-4 | |

| Record name | Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.